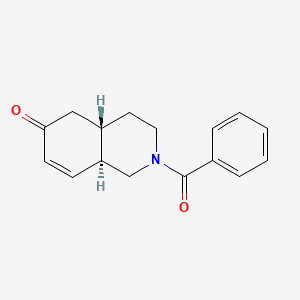

(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one

Description

(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one (CAS: 52346-14-2) is a bicyclic isoquinoline derivative with a benzoyl substituent at the C2 position. Its molecular formula is C₁₆H₁₇NO₂, and it has a molecular weight of 255.31 g/mol . Key physical properties include a density of 1.18 g/cm³, a boiling point of 444.4°C, and a flash point of 205.4°C . The compound is frequently utilized in synthetic organic chemistry as an intermediate for pharmaceuticals and bioactive molecules, such as antitrypsin agents and phosphodiesterase inhibitors .

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

(4aS,8aR)-2-benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6-one |

InChI |

InChI=1S/C16H17NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-7,13-14H,8-11H2/t13-,14+/m0/s1 |

InChI Key |

KIGUODXTRRRCCD-UONOGXRCSA-N |

Isomeric SMILES |

C1CN(C[C@@H]2[C@@H]1CC(=O)C=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CN(CC2C1CC(=O)C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Intramolecular Cyclization Strategies

One of the primary synthetic routes to hexahydroisoquinolinones involves intramolecular cyclization reactions that form the bicyclic ring system. A commonly employed method is the intramolecular Friedel-Crafts acylation or cyclization of appropriate precursors bearing amide and benzoyl functionalities. This approach allows the formation of the lactam ring and installation of the benzoyl group at the 2-position simultaneously.

- Starting from substituted phenethylamine derivatives or related amides, cyclization is induced by Lewis acids such as aluminum chloride or other catalysts.

- The stereochemistry at 4a and 8a centers is controlled by the reaction conditions and the nature of the substituents on the precursor.

Claisen Rearrangement and Related Rearrangements

Advanced synthetic routes incorporate Claisen rearrangements (Kazmaier-Claisen or Johnson-Claisen) to establish stereocenters and carbon frameworks needed for the hexahydroisoquinolinone core. These rearrangements are often part of multi-step syntheses starting from simpler benzene derivatives or amino acid esters.

- The Claisen rearrangement helps set the C-9 and C-14 stereocenters (in related isoquinoline systems), which correspond to the 4a and 8a stereocenters in this compound.

- Subsequent cyclizations and functional group transformations lead to the final bicyclic lactam structure.

Enzymatic and Chemoenzymatic Methods

Chemoenzymatic synthesis has been explored for related isoquinoline alkaloids, where microbial oxidation or enzymatic dihydroxylation introduces stereochemistry and functional groups that facilitate ring closure.

- For example, enzymatic dihydroxylation of aromatic precursors can yield cis-cyclohexadienediols, which are intermediates for further chemical transformations.

- This method offers stereoselectivity and mild reaction conditions but may require additional chemical steps to install the benzoyl group and complete the bicyclic structure.

Wittig and Intramolecular Wittig Reactions

Intramolecular Wittig reactions have been reported for synthesizing hexahydroisoquinolinone derivatives, where the formation of the lactam ring is achieved via olefination and subsequent cyclization.

- This method allows the construction of the bicyclic system with control over ring size and substitution.

- It is often combined with other functional group transformations to introduce the benzoyl substituent.

Representative Preparation Procedure (Literature-Based)

A generalized synthetic sequence for (4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one may include:

Purity and Characterization

The final product is typically obtained as a crystalline powder with a purity of ≥97% confirmed by gas chromatography (GC) or other chromatographic methods. Characterization includes:

- NMR spectroscopy to confirm ring structure and stereochemistry

- Mass spectrometry for molecular weight confirmation

- Infrared spectroscopy for functional group analysis

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Intramolecular Friedel-Crafts | Lewis acid catalysis, direct cyclization | Efficient ring formation | Requires careful control of conditions for stereochemistry |

| Claisen Rearrangement | Rearrangement to set stereocenters | Precise stereochemical control | Multi-step, moderate complexity |

| Chemoenzymatic Synthesis | Enzymatic dihydroxylation and oxidation | High stereoselectivity, mild conditions | Requires biocatalysts, scale limitations |

| Intramolecular Wittig Reaction | Olefination and cyclization | Versatile ring construction | May need additional steps for functionalization |

Research Findings and Notes

- The stereochemistry at positions 4a and 8a is crucial for biological activity and is controlled by both the choice of synthetic route and reaction conditions.

- The benzoyl substituent at position 2 is introduced early or late in the synthesis depending on the route, affecting yield and purity.

- The compound serves as a versatile intermediate in pharmaceutical development, especially for drugs targeting neurological disorders.

- Advanced synthetic methods continue to evolve, integrating enzymatic steps for greener and more stereoselective processes.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoquinolinones .

Scientific Research Applications

(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis and as a precursor for the synthesis of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes or receptors, modulating their activity. The hexahydroisoquinolinone core may also play a role in binding to biological macromolecules, influencing cellular processes .

Comparison with Similar Compounds

Structural and Physical Properties

Below is a comparative analysis of the target compound and its analogs:

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Structural Differences |

|---|---|---|---|---|---|

| (4aS,8aR)-2-Benzoylhexahydroisoquinolinone (52346-14-2) | C₁₆H₁₇NO₂ | 255.31 | 1.18 | 444.4 | Hexahydro backbone, benzoyl at C2 |

| (4aS,8aR)-2-Benzoyloctahydroisoquinolinone (52390-26-8) | C₁₆H₁₉NO₂ | 257.33 | N/A | N/A | Octahydro backbone (higher saturation) |

| N-Benzoyl meroquinene tert-butyl ester (52346-13-1) | C₂₀H₂₇NO₅S | 393.49 | N/A | N/A | tert-butyl ester, sulfonyl group |

| 3-Benzoyl-N-vinylpyrrolidin-2-one (125330-80-5) | C₁₃H₁₃NO₂ | 215.25 | N/A | N/A | Pyrrolidinone core, vinyl substituent |

Key Observations:

- The octahydro analog (CAS: 52390-26-8) exhibits increased ring saturation compared to the hexahydro parent compound, which may enhance stability but reduce reactivity .

- N-Benzoyl meroquinene tert-butyl ester (CAS: 52346-13-1) incorporates a bulky tert-butyl ester and sulfonyl group, influencing its solubility and synthetic applications .

- 3-Benzoyl-N-vinylpyrrolidin-2-one (CAS: 125330-80-5) diverges entirely in core structure (pyrrolidinone vs. isoquinoline), leading to distinct electronic and steric profiles .

Biological Activity

(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₆H₁₉N O₂

- Molecular Weight : 257.33 g/mol

- CAS Number : 52390-26-8

- Density : 1.154 g/cm³

- Boiling Point : 433.05 °C

- Refractive Index : 1.567

The biological activity of (4aS,8aR)-2-benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one is attributed to several mechanisms:

- Antioxidant Activity : This compound exhibits notable antioxidant properties that help in mitigating oxidative stress in cells.

- Antimicrobial Effects : Research indicates that it possesses antimicrobial activity against various bacterial and fungal strains.

- Neuroprotective Properties : Its structural features suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Antimicrobial Activity

A study demonstrated the efficacy of (4aS,8aR)-2-benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one against multiple pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate its potential as an antimicrobial agent in clinical settings .

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves the modulation of signaling pathways related to cell survival and inflammation .

Antioxidant Capacity

The antioxidant activity was evaluated using DPPH and ABTS assays. The compound exhibited a significant reduction in free radical activity:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 15 |

This suggests strong potential for use in formulations aimed at reducing oxidative damage .

Case Study 1: Antimicrobial Formulation Development

In a recent study focusing on developing new antimicrobial agents for agricultural use, (4aS,8aR)-2-benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one was tested against plant pathogens. The results indicated effective control over pathogens responsible for significant crop losses .

Case Study 2: Neuroprotective Drug Discovery

Researchers investigating neurodegenerative diseases have identified this compound as a promising lead for drug development. Its ability to cross the blood-brain barrier and exert protective effects on neuronal cells positions it as a candidate for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.